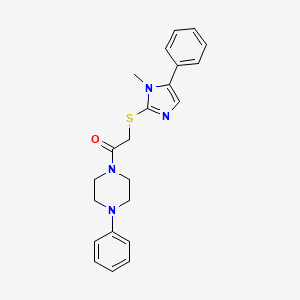![molecular formula C22H21N5O2 B2927208 N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1251601-93-0](/img/structure/B2927208.png)
N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a synthetic organic compound characterized by its intricate molecular structure. This compound belongs to the class of triazolopyridazinone derivatives, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide typically involves a multi-step process. One commonly employed route starts with the cyclization of appropriate precursors to form the triazolopyridazinone core. This is followed by acylation with mesityl derivatives under controlled conditions. Reagents like triethylamine and dichloromethane may be used, and reactions are often carried out at low temperatures to optimize yield and purity.
Industrial Production Methods
Industrial-scale production of this compound would likely involve automated synthesis using reactors designed to handle specific reaction conditions. Processes are optimized for scalability, efficiency, and cost-effectiveness, ensuring consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially forming ketone or aldehyde derivatives under the influence of oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions may yield amine derivatives when treated with reducing agents such as sodium borohydride.
Substitution: : N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide can undergo nucleophilic substitution, where functional groups are replaced by nucleophiles under controlled conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, ethanol, acetone.
Major Products
Oxidation and reduction reactions primarily yield oxygenated or hydrogenated derivatives, respectively. Substitution reactions can produce a variety of functionalized compounds depending on the nature of the nucleophile involved.
Scientific Research Applications
Chemistry
The compound's structural complexity makes it a valuable subject for synthetic chemistry, aiding in the exploration of novel reaction mechanisms and pathways.
Biology
In biological research, N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is investigated for its potential as a bioactive molecule, possibly interacting with various enzymes and receptors.
Medicine
There is ongoing research into its therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions. Its unique structure allows for interactions with biological targets, offering potential in treatments for inflammatory and infectious diseases.
Industry
The compound may find applications in the development of new materials with specialized properties, including polymers and coatings, due to its stability and reactivity profile.
Mechanism of Action
The mechanism by which N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide exerts its effects is likely multi-faceted. It may interact with specific molecular targets, such as enzymes or receptors, disrupting normal biological processes. The precise pathways involved depend on the compound’s ability to bind to these targets, potentially inhibiting or modifying their function.
Comparison with Similar Compounds
Comparison
N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is unique in its specific arrangement of functional groups and molecular framework, which differentiates it from other triazolopyridazinone derivatives. Its mesityl and phenyl groups provide distinctive reactivity and biological activity profiles.
List of Similar Compounds
6-phenyl-2-(3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide
N-mesityl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazine
2-(3-oxo-6-methylphenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide
Properties
IUPAC Name |
2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-11-15(2)21(16(3)12-14)23-20(28)13-26-22(29)27-19(25-26)10-9-18(24-27)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQXRVUHXGCSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2927125.png)
![2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol](/img/structure/B2927126.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2927133.png)
![2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2927134.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2927137.png)



![2-Methyl-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2927144.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2927146.png)

